1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, particularly in the treatment of various diseases. The compound features multiple functional groups, including piperidine and piperazine moieties, which contribute to its diverse biological properties.
The compound can be classified under heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrazine derivative. Pyrazoles and their derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The presence of the piperidine and piperazine rings enhances the compound's potential as a therapeutic agent.
The synthesis of 1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine involves several key steps:
The molecular formula for 1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine is .
Property | Data |
---|---|
Molecular Weight | 412.6 g/mol |
IUPAC Name | 1-{4-[...]} |
InChI | InChI=1S/C23H32N4O/... |
InChI Key | KQIUOSYDIFKOES-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
The structure contains multiple functional groups that contribute to its reactivity and potential interactions with biological targets.
The compound exhibits a variety of chemical reactivity due to its functional groups:
These reactions can be utilized in further synthetic pathways to develop analogs or derivatives with enhanced biological activity.
The mechanism of action for 1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine likely involves interaction with specific molecular targets such as receptors or enzymes within biological pathways.
The physical properties include:
The chemical properties include:
Further studies are necessary to characterize its thermal stability, reactivity under various conditions (e.g., pH), and interactions with biological systems.
The compound holds promise in medicinal chemistry due to its potential applications:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5